1-Oxo-1H,2H,3H,4H-quinolizinium bromide is a quaternary ammonium salt characterized by its unique quinolizinium structure. This compound is notable for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. The molecular formula of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide is , with a molecular weight of approximately 228.09 g/mol .
This compound belongs to the class of heterocyclic compounds, specifically quinolizinium derivatives. Quinolizinium compounds are recognized for their diverse biological activities and are often studied for their roles in drug development and chemical synthesis. The bromide ion serves as a counterion in this salt, contributing to its solubility and stability in various solvents .
The synthesis of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide typically involves the reaction of quinolizinium salts with suitable reagents under controlled conditions. A common method includes the quaternization of a quinolizine derivative using an alkyl halide or similar electrophile .
Technical Details:
The molecular structure of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide features a fused bicyclic system that includes a nitrogen atom within the ring structure. The compound exhibits significant resonance stabilization due to the delocalization of electrons across the aromatic system.
Key Structural Data:
1-Oxo-1H,2H,3H,4H-quinolizinium bromide can undergo various chemical reactions typical for quaternary ammonium salts, including nucleophilic substitutions and electrophilic additions.
Common Reactions:
These reactions are influenced by the electronic properties of substituents on the ring and the nature of the nucleophile or electrophile involved .
The mechanism of action for 1-Oxo-1H,2H,3H,4H-quinolizinium bromide primarily involves its interactions as a quaternary ammonium salt in biological systems or synthetic pathways. Its positively charged nitrogen can interact with negatively charged biological molecules (e.g., proteins or nucleic acids), potentially leading to biological activity.
Key Mechanistic Insights:
1-Oxo-1H,2H,3H,4H-quinolizinium bromide exhibits several notable physical and chemical properties:
Relevant Data:
The applications of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide span several scientific domains:
The discovery of 1-oxo-1H,2H,3H,4H-quinolizinium bromide (systematically named 3-(2-furyl)-8-[(2-furyl)methyl]-4-hydroxymethyl-1-oxo-1H,4H-quinolizinium-7-olate and commonly referred to as quinizolate) emerged from groundbreaking research into the chemical basis of bitter taste formation during thermal food processing. In 2001, Hofmann and colleagues identified this novel compound while investigating the Maillard reaction between xylose and primary amino acids in aqueous solutions. Their research demonstrated that this reaction led to the rapid development of intense bitterness, prompting a systematic search for the key sensory-active compounds responsible [1].
Quinizolate represented the first characterized quinolizinium derivative originating from the Maillard reaction—a non-enzymatic browning process critical to flavor development in cooked foods. Its isolation marked a significant advancement in food chemistry, revealing a previously unknown class of ultra-potent bitter compounds. The compound's distinctive fused bicyclic structure features a positively charged nitrogen atom adjacent to a carbonyl group, forming a unique 1-oxo-1H,2H,3H,4H-quinolizinium core with hydroxymethyl and furyl substituents that enhance its polarity and sensory properties [1].
Table 1: Fundamental Characteristics of 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide
Property | Value | Method of Determination |
---|---|---|
Systematic Name | 3-(2-Furyl)-8-[(2-furyl)methyl]-4-hydroxymethyl-1-oxo-1H,4H-quinolizinium-7-olate bromide | NMR, MS [1] |
Common Name | Quinizolate | Research literature |
Molecular Formula | C₂₂H₂₀BrNO₆ | High-resolution MS [1] |
Molecular Weight | 466.31 g/mol | Calculated from formula |
CAS Registry Number | Not yet assigned | - |
Key Structural Features | Quinolizinium core, furyl substituents, carbonyl group | 2D-NMR [1] |
The extreme potency of quinizolate necessitated a novel analytical approach for its identification amidst the complex mixture of Maillard reaction products. Researchers developed Taste Dilution Analysis (TDA)—a pioneering bioassay-based technique that serial diluted HPLC fractions and evaluated their sensory impact through human taste panels. Among 21 bitter fractions isolated, quinizolate emerged with by far the highest taste impact, exhibiting detectable bitterness at an extraordinary threshold of 0.00025 mmol/kg in water [1].
The TDA approach revealed quinizolate's unparalleled sensory potency through direct comparison with standard bitter compounds:
This extraordinary potency established quinizolate as potentially one of the most intense bitter compounds known at the time of its discovery. Following sensory-guided fractionation, structural elucidation employed comprehensive spectroscopic techniques:
The compound's formation pathway was traced to the Maillard reaction through model systems, where xylose-amino acid mixtures generated quinizolate as the dominant bitter principle within minutes of heating. This pathway involves:
Table 2: Sensory Threshold Comparison of Bitter Compounds
Compound | Detection Threshold (mmol/kg water) | Relative Potency vs. Quinizolate |
---|---|---|
Quinizolate | 0.00025 | 1 (Reference) |
Quinine hydrochloride | 0.007 | 28-fold higher |
Caffeine | 0.5 | 2000-fold higher |
Figure 1: Sensory-Guided Isolation Pathway for Quinizolate
Maillard Reaction Mixture → HPLC Separation → Taste Dilution Analysis (TDA) → Threshold Determination → LC-MS/NMR Identification → Structural Confirmation
While quinizolate represents the first quinolizinium derivative identified from thermal food processing, related structures have emerged across different chemical contexts over decades. The quinolizinium scaffold (a bicyclic 6-6 system with a bridgehead nitrogen atom) has been investigated primarily through synthetic organic chemistry rather than food chemistry:
Table 3: Chronological Landmarks in Quinolizinium Compound Discovery
Year | Compound/Class | Discovery Context | Significance |
---|---|---|---|
2001 | Quinizolate | Maillard reaction products | First food-derived ultra-bitter quinolizinium |
2003 | 1-Oxo-1H-indolizinium-6-olates | Maillard model systems | Structural analogs with lower bitterness |
2015 | Fluoro-benzo[d][1,3]dioxolyl derivatives | Synthetic pharmaceuticals | CFTR modulator candidates [3] |
2017 | Rhynchophyllioniums A-D | Uncaria rhynchophylla (plant) | First zwitterionic indole alkaloids |
2017 | Rauvovertines A-G | Rauvolfia verticillata (plant) | Hexacyclic indole alkaloids |
This timeline demonstrates that quinizolate occupies a unique historical position as both the first quinolizinium discovered in foods and the most bitter representative of its chemical class. Subsequent discoveries have largely focused on natural products from plants with complex polycyclic structures or synthetic derivatives for pharmaceutical applications, rather than flavor-active compounds. The sensory significance of quinizolate remains unmatched among quinolizinium derivatives, cementing its status as a landmark discovery in taste chemistry [1] [4] [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0